![molecular formula C12H10F2N2O4 B1420345 2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1152642-09-5](/img/structure/B1420345.png)
2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Übersicht
Beschreibung
“2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid” is a chemical compound with the CAS Number: 1152642-09-5 . It has a molecular weight of 284.22 . The IUPAC name for this compound is [4-(2,4-difluorophenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10F2N2O4/c1-12(7-3-2-6(13)4-8(7)14)10(19)16(5-9(17)18)11(20)15-12/h2-4H,5H2,1H3,(H,15,20)(H,17,18) . The InChI key is ZWPBYAOWRZBOCL-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 284.22 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Derivative Synthesis : This compound is utilized in the synthesis of various derivatives, such as 2-iminoimidazolidin-4-one, by cyclization processes involving different reactants. These synthesized derivatives have potential applications in various chemical research areas (Shestakov, Sidorenko, & Shikhaliev, 2007).
Conformational Studies : The compound's structure allows for conformational studies crucial in the development of supramolecular complexes. Understanding its different conformations provides insights into molecular interactions and stability, contributing to broader chemical research (Gerhardt, Tutughamiarso, & Bolte, 2012).
Chemical Properties and Reactions
Compound Characterization : Research into its crystalline structure and chemical interactions, such as C-H.O and N-H.O interactions, enhances the understanding of its chemical properties. This knowledge is valuable in material science and chemistry (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
Novel Synthesis Methods : Innovative methods for synthesizing imidazolyl-, benzoxazinyl-, and quinazolinyl-2,4-dioxothiazolidine derivatives incorporating this compound are explored. These methods contribute to the field of synthetic chemistry and drug development (Youssef, El-ziaty, Abou-Elmagd, & Ramadan, 2015).
Pharmaceutical Research
- Antimicrobial Activity : While avoiding details on drug use and dosage, it's important to note the compound's role in synthesizing derivatives with potential antimicrobial activities. These activities are significant in the search for new antibacterial and antifungal agents (Magd El-Din, Roaiah, Elsharabasy, & Hassan, 2007).
Safety and Hazards
Wirkmechanismus
Target of action
Many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors , which could be a potential area of investigation for this compound.
Biochemical pathways
Derivatives of indole, a similar structure, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Result of action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemische Analyse
Biochemical Properties
2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it can alter gene expression patterns, resulting in the upregulation or downregulation of target genes involved in critical cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in conformational changes that affect the biomolecule’s activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways . The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism. Understanding these metabolic pathways is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
2-[4-(2,4-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O4/c1-12(7-3-2-6(13)4-8(7)14)10(19)16(5-9(17)18)11(20)15-12/h2-4H,5H2,1H3,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPBYAOWRZBOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420262.png)
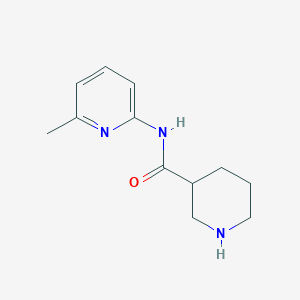
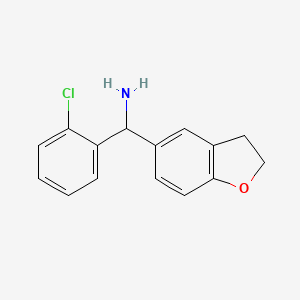
![(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B1420266.png)
![4-[(Oxiran-2-yl)methyl]thiomorpholine](/img/structure/B1420267.png)

![1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one](/img/structure/B1420269.png)
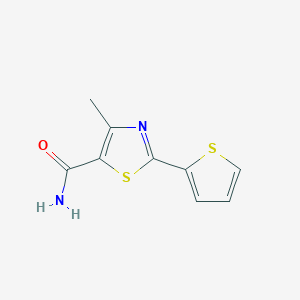
![2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B1420272.png)
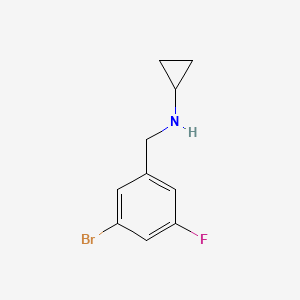
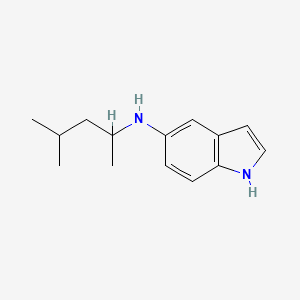


![3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1420284.png)
